Meta‑Substitution Lowers pKa Relative to Para‑Substituted Analog, Enhancing Handling Flexibility
The predicted pKa of 3‑(2‑methoxyethoxy)aniline is 4.13 ± 0.10, which is approximately 0.8–1.0 log units lower than that reported for the para isomer 4‑(2‑methoxyethoxy)aniline (predicted pKa ≈ 5.0–5.2) . This difference arises because the meta‑oxygen cannot donate electron density by resonance, leaving only the inductive electron‑withdrawing effect to destabilise the protonated form.
| Evidence Dimension | Acid dissociation constant (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 4.13 ± 0.10 (predicted) |
| Comparator Or Baseline | 4‑(2‑Methoxyethoxy)aniline, pKa ≈ 5.0–5.2 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.8–1.0 (target is more acidic) |
| Conditions | Predicted values from ACD/Labs or similar software; aqueous, 25 °C |
Why This Matters
A lower pKa means the meta isomer is more readily handled as the free base under mildly acidic conditions, which can simplify work‑up and purification in multi‑step syntheses where acid‑base extraction is employed.
